Malononitrile
Overview
Description
Synthesis Analysis
Malononitrile is widely used as a reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors. Its unique reactivity promotes extensive applications in organic chemistry, even compared to other CH-acids such as malonic and cyanoacetic esters (Hassan & Elmaghraby, 2015). It can be utilized as a synthon for the carbonyl moiety via one-pot processes, including base-mediated SNAr substitution and peracetic acid oxidation to afford heteroaryl carboxylic acid derivatives (Zhu et al., 2004).
Molecular Structure Analysis
Malononitrile's molecular structure has been studied extensively, including its rotational spectra and theoretical calculations on its structure and harmonic force field. These studies provide accurate frequency predictions for malononitrile, taking into account the influence of spin statistics on the intensities of its lines (Motiyenko et al., 2019).
Chemical Reactions and Properties
Malononitrile participates in a variety of chemical reactions, including the Michael addition to acyclic and cyclic alpha, beta-unsaturated ketones with excellent enantioselectivities (Li et al., 2008). Its dimer, malononitrile dimer, is used extensively in the synthesis of various heterocyclic motifs, demonstrating its versatility and high reactivity as a multi-functional reagent (Shaabani & Hooshmand, 2018).
Physical Properties Analysis
The physical properties of malononitrile, including its vibrational spectra in different states (gaseous, liquid, solid), have been characterized. These studies have assisted in the complete assignment of the fundamental frequencies and determination of force constants and thermodynamic functions for the molecule (Halverson & Francel, 1949).
Chemical Properties Analysis
In terms of chemical properties, malononitrile is known to be a cyanogenic toxicant. Selective and sensitive analytical methods for its analysis are rare, but novel reaction-based colorimetric signaling probes have been investigated for this purpose. These probes exhibit pronounced colorimetric responses to malononitrile, useful in various chemical and industrial applications (Kim et al., 2020).
Scientific Research Applications
Synthesis Applications :
- Malononitrile is crucial in synthesizing pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors (Hassan & Elmaghraby, 2015).
- It's a key component in the synthesis of diverse heterocyclic motifs, bis-heterocyclic compounds, and biologically active molecules. This is particularly true for the malononitrile dimer, a potent reagent in organic synthesis (Shaabani & Hooshmand, 2018).
- Malononitrile can serve as a carbonyl synthon in a one-pot process to prepare heteroaryl amides (Zhu et al., 2004).
Biomedical Research :
- Injections of malononitrile dimer significantly increased RNA synthesis in various tissues, particularly the brain (Dhindsa & Enesco, 1978).
- Malononitrile-positron emission tomography is used to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Agricultural and Chemical Applications :
- Malononitrile derivatives exhibit herbicidal, fungicidal, insecticidal, and other biological activities in pesticides, with a wide range of uses in medicine and dyestuff (Tian, 2015).
- It's also used in the polycondensation with bis(chloromethyl)aromatic compounds to produce polymers (Kawabata, Matsubara, & Yamashita, 1973).
Analytical and Detection Applications :
- A novel colorimetric signaling probe has been developed for selective analysis of malononitrile, with a detection limit of 264 nM and a color change from yellow to violet (Kim et al., 2020).
- Latent turn-on fluorescent probes like Mal-P1 can detect malononitrile in water and other environmental samples, potentially aiding in monitoring its use and potential health risks (Jung et al., 2020).
Astrophysical Research :
- Studies provide accurate frequency predictions for malononitrile and isocyanoacetonitrile, useful for astrophysical searches for these molecules (Motiyenko et al., 2019).
Safety And Hazards
Future Directions
Malononitrile is a frequently used reagent in organic synthesis because of its exceptional reactivity due to its acid protons . Its unique reactivity promotes more extensive applications of this reagent in organic chemistry even compared to the use of other known CH-acids such as malonic and cyanoacetic esters . The green multicomponent reaction (MCR) approaches have gained prominence. Owing to a broad range of pharmacological applications, pyranopyrazole syntheses (through the one-pot strategy, employing sustainable heterogeneous catalysts) have received immense attention .
properties
IUPAC Name |
propanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUONGYYJJVDODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2, Array, CH2(CN)2 | |
Record name | MALONONITRILE | |
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Record name | malononitrile | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Malononitrile | |
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DSSTOX Substance ID |
DTXSID6021907 | |
Record name | Propanedinitrile | |
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Molecular Weight |
66.06 g/mol | |
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Physical Description |
Malononitrile appears as a white-colored crystalline solid. Denser than water and soluble in water. Toxic by ingestion and may severely irritate skin and eyes. May polymerize violently if exposed to temperatures above 266 °F. Used to make other chemicals., Other Solid, White powder or colorless crystals; Note: Melts above 90 degrees F. Forms cyanide in the body; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER., White powder or colorless crystals. [Note: Melts above 90 °F. Forms cyanide in the body.] | |
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Boiling Point |
424 to 426 °F at 760 mmHg (EPA, 1998), 218-219 °C @ 760 mm Hg, 218-220 °C, 426 °F | |
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Flash Point |
266 °F (EPA, 1998), 266 °F, 266 °F (OPEN CUP), 112 °C o.c., (oc) 266 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), SOL IN ACETIC ACID, CHLOROFORM, Soluble in acetone and benzene, In water, 1.33X10+5 mg/l @ 25 °C, In ethanol, 0.40 g/ml @ 25 °C; in ether, 0.20 g/ml @ 25 °C, Solubility in water, g/100ml at 20 °C: 13.3 (moderate), 13% | |
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Density |
1.191 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1910 @ 20 °C/4 °C, 1.19 g/cm³, 1.19 | |
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Vapor Density |
Relative vapor density (air = 1): 2.3 | |
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Vapor Pressure |
0.2 [mmHg], 0.200 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 27 | |
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Mechanism of Action |
CYTOTOXIC ANOXIA IS CONSEQUENCE OF INTERFERENCE WITH CELL METAB IN PRESENCE OF ADEQUATE SUPPLY OF ... BLOOD & OXYGEN. CYTOTOXIC ANOXIA MAY RESULT FROM METABOLIC INHIBITORS SUCH AS ... MALONONITRILE ... IN CONTRAST TO ... SUSCEPTIBILITY OF NEURONS ... TO ISCHEMIC & ANOXIC ANOXIA, IT IS OLIGODENDROGLIA THAT ARE MORE SUSCEPTIBLE TO INJURY FROM REPEATED ... TOXIC DOSES OF METAB INHIBITORS. | |
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Product Name |
Malononitrile | |
Color/Form |
Colorless solid, White powder or colorless crystals | |
CAS RN |
109-77-3 | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBL1KKS93J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/OO3010B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
90 °F (EPA, 1998), 32 °C, 30-34 °C, 90 °F | |
Record name | MALONONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MALONONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2523 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | MALONONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1466 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Malononitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0378.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.